molecular formula C14H11ClO2S B5766453 S-(4-chlorophenyl) 4-methoxybenzenecarbothioate

S-(4-chlorophenyl) 4-methoxybenzenecarbothioate

Cat. No.: B5766453
M. Wt: 278.8 g/mol
InChI Key: VXLNMIQGMWGOLG-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 4-methoxybenzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a 4-chlorophenyl group and a 4-methoxybenzene group attached to a carbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chlorothiophenol+4-methoxybenzoyl chlorideS-(4-chlorophenyl) 4-methoxybenzenecarbothioate+HCl\text{4-chlorothiophenol} + \text{4-methoxybenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chlorothiophenol+4-methoxybenzoyl chloride→S-(4-chlorophenyl) 4-methoxybenzenecarbothioate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-chlorophenyl) 4-methoxybenzenecarbothioate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur species.

    Substitution: Substituted thioesters or aromatic compounds.

Scientific Research Applications

Chemistry: S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of thioesters on cellular processes. It may also be used as a probe to investigate enzyme-substrate interactions involving thioester bonds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or other bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 4-methoxybenzenecarbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of thioester intermediates and subsequent hydrolysis or substitution reactions.

Comparison with Similar Compounds

  • S-(4-chlorophenyl) 2-methoxybenzenecarbothioate
  • S-(4-chlorophenyl) 3,5-dichloro-4-methoxybenzenecarbothioate

Comparison:

  • S-(4-chlorophenyl) 2-methoxybenzenecarbothioate has a similar structure but with a different position of the methoxy group, which can affect its reactivity and biological activity.
  • S-(4-chlorophenyl) 3,5-dichloro-4-methoxybenzenecarbothioate contains additional chlorine atoms, which can influence its chemical properties and potential applications.

Uniqueness: S-(4-chlorophenyl) 4-methoxybenzenecarbothioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-methoxybenzene group makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

S-(4-chlorophenyl) 4-methoxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c1-17-12-6-2-10(3-7-12)14(16)18-13-8-4-11(15)5-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNMIQGMWGOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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